Comparative In Vitro Potency of Deterenol vs. Isoproterenol in Cardiac and Smooth Muscle Tissues
Deterenol (N-isopropyloctopamine) is a direct-acting β-adrenergic agonist that is significantly less potent than the gold-standard non-selective agonist, Isoproterenol. This lower potency is a key differentiator for studies requiring a less extreme response or for understanding the structure-activity relationship (SAR) of β-agonists [1]. A direct in vitro comparison using isolated guinea pig tissues quantified this difference [1].
| Evidence Dimension | β-Adrenergic Agonist Potency (Chronotropic Effect) |
|---|---|
| Target Compound Data | Potency ~200-fold less than Isoproterenol |
| Comparator Or Baseline | Isoproterenol |
| Quantified Difference | Deterenol is approximately 200-fold less potent than Isoproterenol in cardiac muscle and 440-fold less potent in smooth muscle. |
| Conditions | In vitro isolated right and left guinea pig atria and trachea |
Why This Matters
This quantitative difference is critical for researchers who require a β-agonist with a moderate, rather than maximal, effect on cardiac and smooth muscle tissues, allowing for more nuanced pharmacological investigations.
- [1] Anderson, W. G. (1983). The sympathomimetic activity of N-isopropyloctopamine in vitro. Journal of Pharmacology and Experimental Therapeutics, 225(3), 553-558. View Source
